molecular formula C16H23NO B1222076 Morpholine,4-(1-phenylcyclohexyl)- CAS No. 2201-40-3

Morpholine,4-(1-phenylcyclohexyl)-

Cat. No.: B1222076
CAS No.: 2201-40-3
M. Wt: 245.36 g/mol
InChI Key: CHMXTQJRXRJHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine,4-(1-phenylcyclohexyl)-: is a chemical compound with the molecular formula C16H23NO. It is a derivative of morpholine, a heterocyclic amine, and features a phenylcyclohexyl group attached to the nitrogen atom of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine,4-(1-phenylcyclohexyl)- typically involves the reaction of morpholine with 1-phenylcyclohexyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of Morpholine,4-(1-phenylcyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Morpholine,4-(1-phenylcyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Morpholine,4-(1-phenylcyclohexyl)- is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding receptor-ligand interactions .

Medicine: Its structural features make it a candidate for drug design and discovery, especially in the field of central nervous system (CNS) disorders .

Industry: In the industrial sector, Morpholine,4-(1-phenylcyclohexyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Morpholine,4-(1-phenylcyclohexyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The phenylcyclohexyl group plays a crucial role in binding to the target site, while the morpholine ring influences the compound’s pharmacokinetic properties .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Morpholine,4-(1-phenylcyclohexyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and pharmacological properties.

Properties

CAS No.

2201-40-3

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

4-(1-phenylcyclohexyl)morpholine

InChI

InChI=1S/C16H23NO/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17/h1,3-4,7-8H,2,5-6,9-14H2

InChI Key

CHMXTQJRXRJHDG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3

Related CAS

1934-49-2 (hydrochloride)

Synonyms

1-(1-phenylcyclohexyl)morpholine
1-(1-phenylcyclohexyl)morpholine hydrochloride
1-PCHM

Origin of Product

United States

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